5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
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Overview
Description
5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is a chemical compound with a broad range of applications in scientific research. Its unique molecular structure features halogens, a thiadiazole ring, and an amide group, offering interesting reactive properties and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide generally involves multiple steps, beginning with the formation of the thiadiazole ring. A common method includes the reaction of 5-(butylthio)-1,3,4-thiadiazole-2-amine with 5-bromo-2-chlorobenzoyl chloride under controlled temperature and inert atmospheric conditions. Solvents like dichloromethane or chloroform are often used, and the reaction may require a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
For industrial-scale production, optimizing yield and purity is critical. This involves meticulous control of reaction parameters, purification via crystallization or chromatography, and ensuring scalability of the synthetic process. Advanced methods like flow chemistry might be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: Halogens in the compound can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring and sulfur atoms are sites for potential redox reactions.
Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions, breaking down into respective acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminium hydride for reduction processes.
Nucleophiles: Ammonia or amines for substitution reactions at halogen sites.
Major Products
Reactions can yield a variety of products, including:
Dehalogenated Compounds: Resulting from substitution or elimination reactions.
Oxidized/Reduced Forms: Depending on the specific redox conditions applied.
Hydrolyzed Derivatives: From breaking down the amide linkage.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules, useful in studying reaction mechanisms and developing new materials with tailored properties.
Biology
In biological research, its structural analogs may act as enzyme inhibitors or receptor modulators, providing insights into biochemical pathways and therapeutic targets.
Medicine
Industry
In industrial applications, the compound might be involved in creating specialized polymers, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific enzymes, receptors, or cellular structures. Its halogenated and sulfur-containing motifs can modulate biological activity by binding to active sites or altering molecular conformations.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds like 5-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide, the distinct butylthio group and bromine position confer unique properties, affecting both reactivity and biological activity.
List of Similar Compounds
5-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-bromo-5-chlorobenzamide
5-bromo-2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
Each of these compounds has subtle differences in their chemical structure, influencing their specific applications and activities in various fields.
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Properties
IUPAC Name |
5-bromo-N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3OS2/c1-2-3-6-20-13-18-17-12(21-13)16-11(19)9-7-8(14)4-5-10(9)15/h4-5,7H,2-3,6H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNMNYRIYALHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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